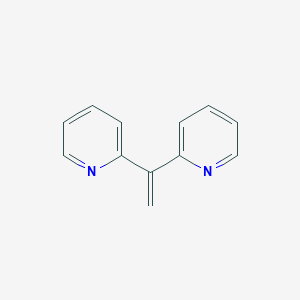
Pyridine, 2,2'-ethenylidenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,2’-ethenylidenebis- is a heterocyclic aromatic organic compound with the molecular formula C₁₂H₁₀N₂. It consists of two pyridine rings connected by an ethenylidene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2,2’-ethenylidenebis- can be achieved through several methods. One common approach involves the condensation of 2-pyridinecarboxaldehyde with acetylene in the presence of a base, such as sodium hydroxide, to form the desired compound . Another method includes the cyclization of appropriate precursors under specific reaction conditions, such as using Grignard reagents or transition metal-catalyzed reactions .
Industrial Production Methods: Industrial production of pyridine, 2,2’-ethenylidenebis- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-ethenylidenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperbenzoic acid, are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .
Scientific Research Applications
Pyridine, 2,2’-ethenylidenebis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyridine, 2,2’-ethenylidenebis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and signaling pathways . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a single nitrogen atom in the ring.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Comparison: Pyridine, 2,2’-ethenylidenebis- is unique due to its structure, which includes two pyridine rings connected by an ethenylidene bridge. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds like pyridine, pyrimidine, and pyrrole . The presence of the ethenylidene bridge also allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Properties
CAS No. |
54416-76-1 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1-pyridin-2-ylethenyl)pyridine |
InChI |
InChI=1S/C12H10N2/c1-10(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-9H,1H2 |
InChI Key |
VXXRMBQHVJKWIC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















